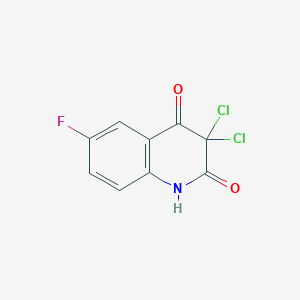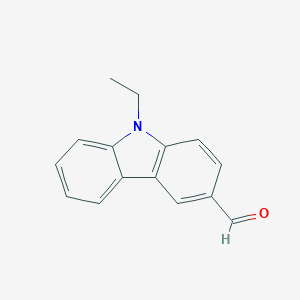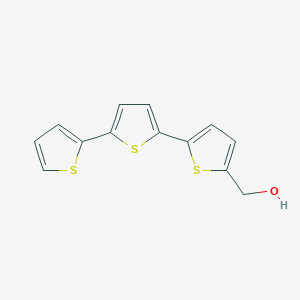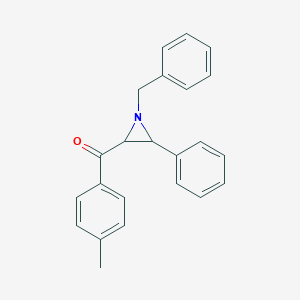
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione, also known as DCQD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinoline family and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione exerts its therapeutic effects by targeting specific enzymes and proteins in the body. For example, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death in cancer cells. 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also targets the heme detoxification pathway in the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione inhibits the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
Biochemical and Physiological Effects:
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can induce apoptosis in cancer cells, leading to their death. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to inhibit the growth and replication of the Plasmodium falciparum parasite, leading to its death. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to prevent the aggregation of amyloid-beta peptides in Alzheimer's disease, preventing the formation of toxic plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been shown to have potent therapeutic properties in various diseases, making it a promising candidate for further research. However, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione also has limitations for lab experiments. It is a highly reactive compound and can be toxic in high concentrations. Therefore, careful handling and storage are required.
Zukünftige Richtungen
There are several future directions for research on 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione. One area of research is to further investigate its anti-cancer properties and potential use in cancer therapy. Another area of research is to investigate its potential use in the treatment of malaria and other infectious diseases. Furthermore, research can be conducted to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further studies can be conducted to investigate the safety and toxicity of 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione in humans.
Synthesemethoden
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione can be synthesized through a multistep process involving the reaction of 2-chloro-3-formylquinoline with chloroacetic acid and subsequent reactions with sodium nitrite and hydrochloric acid. The final product is obtained through the reaction of the intermediate compound with fluorine gas.
Wissenschaftliche Forschungsanwendungen
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its potential therapeutic properties in various diseases such as cancer, malaria, and Alzheimer's disease. Research has shown that 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has potent anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has been studied for its anti-malarial properties by targeting the Plasmodium falciparum parasite. Furthermore, 3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione has shown potential in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
Eigenschaften
CAS-Nummer |
778-61-0 |
|---|---|
Produktname |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
Molekularformel |
C9H4Cl2FNO2 |
Molekulargewicht |
248.03 g/mol |
IUPAC-Name |
3,3-dichloro-6-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C9H4Cl2FNO2/c10-9(11)7(14)5-3-4(12)1-2-6(5)13-8(9)15/h1-3H,(H,13,15) |
InChI-Schlüssel |
YJWFJDUBBUMZJK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C(C(=O)N2)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)



![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)


![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

